molecular formula C13H19N3O4 B13882263 propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate

propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate

Cat. No.: B13882263
M. Wt: 281.31 g/mol
InChI Key: SURHPDGQJFCSKM-UHFFFAOYSA-N
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Description

Propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a nitroaniline group and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate typically involves the reaction of propan-2-yl carbamate with 2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The carbamate group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various carbamate derivatives.

Scientific Research Applications

Propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The nitroaniline group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The carbamate linkage can also play a role in the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl N,N-bis(hydroxymethyl)carbamate: Another carbamate compound with different functional groups.

    N-(prop-2-en-1-yl)-2-(propan-2-yl)aniline: Contains a similar aniline group but with different substituents.

Uniqueness

Propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate is unique due to the presence of both a nitroaniline group and a carbamate linkage, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate

InChI

InChI=1S/C13H19N3O4/c1-9(2)20-13(17)15-10(3)8-14-11-6-4-5-7-12(11)16(18)19/h4-7,9-10,14H,8H2,1-3H3,(H,15,17)

InChI Key

SURHPDGQJFCSKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC(C)CNC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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